Product packaging for AZD9291-345(Cat. No.:)

AZD9291-345

Cat. No.: B1149905
M. Wt: 345.39776
Attention: For research use only. Not for human or veterinary use.
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Description

AZD9291-345 is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor developed for advanced non-small cell lung cancer (NSCLC) research . This compound is designed to target cells with activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which is the most common mechanism of resistance to first-generation EGFR inhibitors . Its high selectivity for mutant forms of EGFR over the wild-type receptor may contribute to an improved toxicity profile in preclinical models . As an irreversible inhibitor, this compound forms a covalent bond with the C797 residue in the ATP-binding site of mutant EGFR, potently suppressing downstream signaling pathways and leading to the death of cancer cells . Preclinical studies have demonstrated its efficacy in causing profound and sustained tumor regression in EGFR-mutant tumor xenograft models, including those with the T790M mutation . It has also shown increased radio-sensitivity in EGFR T790M NSCLC models, suggesting potential as a radiation-sensitizer in combination therapy research . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Appearance

white solid powder

Synonyms

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Origin of Product

United States

Molecular Mechanism of Action of Azd9291

Selective Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)

AZD9291 was specifically designed to target mutant forms of the EGFR while sparing its wild-type (WT) counterpart. nih.govnih.gov This selectivity is a key feature that distinguishes it from earlier generations of EGFR TKIs and contributes to its favorable safety profile. dovepress.comspandidos-publications.com

Specificity for Activating EGFR Mutations (e.g., Exon 19 Deletion, L858R)

AZD9291 demonstrates potent inhibitory activity against the most common sensitizing mutations in the EGFR gene, namely deletions in exon 19 (Exon19del) and the L858R point mutation in exon 21. nih.govaacrjournals.org These mutations lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival. aacrjournals.org Preclinical studies have shown that AZD9291 effectively inhibits EGFR phosphorylation in cell lines harboring these activating mutations. nih.govaacrjournals.org For instance, in cell lines such as PC-9 (Exon19del) and H3255 (L858R), AZD9291 has demonstrated potent inhibition of EGFR phosphorylation with IC₅₀ values in the low nanomolar range. nih.govaacrjournals.org

Potent Inhibition of the EGFR T790M Resistance Mutation

A major challenge with first and second-generation EGFR TKIs is the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in exon 20. nih.gov This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of reversible TKIs. nih.gov AZD9291 was specifically engineered to overcome this resistance mechanism. nih.govnih.gov It exhibits potent and selective inhibition of EGFR harboring the T790M mutation. nih.govaacrjournals.org In preclinical models, AZD9291 has shown strong activity against cell lines with both a sensitizing mutation and the T790M resistance mutation, such as the H1975 cell line (L858R/T790M). nih.govoncotarget.com The IC₅₀ for inhibiting EGFR phosphorylation in T790M mutant cell lines is significantly lower than that for wild-type EGFR, highlighting its selectivity. nih.govaacrjournals.org

Differential Activity Profile Against Wild-Type EGFR

A critical aspect of AZD9291's design is its reduced activity against wild-type EGFR. nih.govnih.govaacrjournals.org This differential activity is crucial for minimizing the toxicities commonly associated with earlier generation EGFR TKIs, which also inhibit wild-type EGFR in healthy tissues like the skin and gastrointestinal tract. dovepress.comspandidos-publications.com The inhibitory concentration of AZD9291 against wild-type EGFR is substantially higher, approximately 200-fold greater than for mutant forms, indicating a wide therapeutic window. nih.govnih.gov For example, the mean IC₅₀ values for inhibiting EGFR phosphorylation in wild-type cell lines range from 480 to 1865 nM, compared to less than 15 nM for T790M mutant cell lines. nih.govaacrjournals.org

Inhibitory Activity of AZD9291 (Osimertinib) Against Different EGFR Genotypes

Cell Line EGFR Mutation Status Geomean IC₅₀ (nM) for pEGFR Inhibition
PC-9 Exon 19 deletion 13-54
H3255 L858R 13-54
H1975 L858R/T790M <15
PC-9VanR Exon 19 deletion/T790M <15
A431 Wild-Type 480-1865
LOVO Wild-Type 480-1865
NCI-H2073 Wild-Type 480-1865

Data sourced from preclinical studies. nih.govaacrjournals.org

Irreversible Covalent Binding to EGFR Kinase Domain

AZD9291's mechanism of action involves forming a permanent, covalent bond with the EGFR kinase domain. patsnap.comnih.gov This irreversible binding ensures sustained inhibition of the receptor's activity. patsnap.com

Role of Cysteine 797 in Irreversible Inhibition

The irreversible binding of AZD9291 is mediated by its interaction with a specific amino acid residue, Cysteine 797 (Cys797), located in the ATP-binding pocket of the EGFR kinase domain. amegroups.orgaacrjournals.org The acrylamide (B121943) group on the AZD9291 molecule acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797. patsnap.com This bond permanently inactivates the kinase activity of the receptor. patsnap.com The formation of this covalent bond is a hallmark of third-generation EGFR TKIs and is critical for their high potency and sustained effect. biomolther.orgnih.gov However, the emergence of a C797S mutation, where cysteine is replaced by serine, can prevent this covalent binding, leading to resistance to osimertinib (B560133). nih.gov

Modulation of Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, AZD9291 effectively blocks the downstream signaling cascades that promote cancer cell growth and survival. patsnap.comaacrjournals.org EGFR activation normally triggers several key pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. aacrjournals.orgnih.gov Preclinical studies have demonstrated that AZD9291 potently inhibits the phosphorylation of key downstream effectors like AKT and ERK in EGFR-mutant cell lines. aacrjournals.orgspandidos-publications.comresearchgate.net This blockade of downstream signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net While EGFR signaling is effectively inhibited, resistance can emerge through the activation of alternative signaling pathways that bypass the need for EGFR. researchgate.netplos.org

Inhibition of ERK Phosphorylation

Extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and survival. nih.govmdpi.com AZD9291 has been shown to potently inhibit the phosphorylation of ERK in cancer cells harboring EGFR mutations. aacrjournals.orgoncotarget.com

In preclinical studies, treatment with AZD9291 resulted in a significant and sustained reduction in the levels of phosphorylated ERK (p-ERK) in various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. oncotarget.comaacrjournals.orgnih.gov This inhibition of ERK phosphorylation is a direct consequence of blocking the upstream EGFR signaling. aacrjournals.org However, in some contexts, particularly in the development of resistance, ERK signaling can be reactivated through EGFR-independent mechanisms. plos.org For instance, in AZD9291-resistant cells, sustained activation of ERK signaling has been observed despite the continued inhibition of EGFR phosphorylation. plos.org This suggests that while inhibition of ERK phosphorylation is a key aspect of AZD9291's initial efficacy, the reactivation of this pathway is a significant mechanism of acquired resistance. plos.orgnih.gov

Furthermore, research has demonstrated that combining AZD9291 with inhibitors of the downstream components of the RAS/RAF/MEK/ERK pathway, such as MEK inhibitors, can enhance the suppression of ERK phosphorylation and overcome resistance. aacrjournals.orgresearchgate.net Studies in glioblastoma cells also show that AZD9291 can continuously suppress the phosphorylation of ERK, in contrast to earlier generation EGFR inhibitors which may only cause a transient inhibition. researchgate.netnih.gov

Suppression of AKT Signaling

The protein kinase B (AKT) signaling pathway is another critical downstream effector of EGFR, playing a central role in cell survival, growth, and proliferation. mdpi.comnih.gov AZD9291 effectively suppresses the phosphorylation of AKT in sensitive cancer cells. aacrjournals.orgoncotarget.com

Upon treatment with AZD9291, a marked decrease in phosphorylated AKT (p-AKT) levels is observed in EGFR-mutant cell lines. aacrjournals.orgspandidos-publications.com This suppression is a direct result of the inhibition of EGFR and its downstream signaling. aacrjournals.org However, similar to the ERK pathway, the AKT pathway can also be reactivated as a mechanism of resistance to AZD9291. aacrjournals.orgresearchgate.netaacrjournals.org In some resistant models, sustained AKT signaling persists even in the presence of effective EGFR inhibition by AZD9291. aacrjournals.org

Studies have shown that alterations in the PI3K/AKT/PTEN pathway are prevalent in tumors that have developed resistance to osimertinib. researchgate.netaacrjournals.org In such cases, the combination of AZD9291 with an AKT inhibitor has been shown to resensitize resistant cells and improve antitumor effects. researchgate.netaacrjournals.org This highlights the importance of the AKT pathway in both the initial response and subsequent resistance to AZD9291.

Impact on PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.gov AZD9291 has been shown to inhibit this pathway by blocking the upstream EGFR signaling. nih.govnih.gov

In nasopharyngeal carcinoma cells, treatment with AZD9291 led to a dose-dependent decrease in the expression levels of key proteins in the PI3K/AKT/mTOR pathway. nih.gov This inhibition resulted in suppressed proliferation and migration of the cancer cells. nih.gov Similarly, in NSCLC cells, AZD9291 was found to decrease the levels of PI3K, AKT, and phosphorylated AKT. nih.gov

However, activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to EGFR TKIs, including AZD9291. nih.gov In some osimertinib-resistant cell lines, overexpression of PI3K/Akt signaling has been observed. sci-hub.se The combination of AZD9291 with inhibitors of this pathway, such as mTOR inhibitors, is being explored as a strategy to overcome resistance. researchgate.netdoaj.org For instance, combining AZD9291 with the mTOR inhibitor everolimus (B549166) has shown potential in overcoming resistance in NSCLC patients with PI3K pathway alterations. nih.gov Furthermore, the combination of AZD9291 with a PI3Kβ inhibitor has demonstrated durable inhibition of tumor cell proliferation in PTEN-null tumors by maintaining suppression of both PI3K and mTOR signaling. aacrjournals.org

Effects on RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. mdpi.comresearchgate.net AZD9291, by inhibiting EGFR, effectively suppresses this pathway in sensitive cancer cells. nih.govresearchgate.net

Research has shown that AZD9291 treatment leads to a rapid inhibition of MEK/ERK signaling, evidenced by decreased levels of phosphorylated ERK1/2. tandfonline.com This suppression is a key mechanism through which AZD9291 induces apoptosis in EGFR-mutant NSCLC cells. researchgate.nettandfonline.com However, the activation of the RAS/RAF/MEK/ERK pathway is a significant mechanism of acquired resistance to AZD9291. mdpi.comoncoscience.us This can occur through various alterations, including mutations in KRAS and BRAF. mdpi.comoncoscience.us

In preclinical models of acquired resistance to AZD9291, aberrant activation of ERK signaling, independent of EGFR, has been observed. plos.org This sustained ERK activation confers resistance to the drug. plos.org Consequently, co-targeting EGFR and MEK has been proposed as an effective strategy to overcome this resistance. plos.orgresearchgate.net The combination of AZD9291 with a MEK inhibitor has been shown to restore the sensitivity of resistant cells and effectively inhibit their growth. plos.orgresearchgate.net

Preclinical Efficacy Studies of Azd9291

In Vitro Characterization in Cancer Cell Lines

In vitro studies have been crucial in elucidating the potency and selectivity of AZD9291 against various EGFR-mutant cancer cell lines.

AZD9291 has demonstrated potent inhibition of cell viability in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. nih.govaacrjournals.org In cell viability assays, AZD9291 showed significantly greater inhibition in mutant EGFR cell lines compared to wild-type cell lines. aacrjournals.org For instance, in a Sytox Green live/dead assay, the geometric mean IC50 values were markedly lower in EGFR-mutant lines than in wild-type lines after a 3-day treatment. aacrjournals.org

Studies comparing AZD9291 with other EGFR inhibitors revealed its superior or comparable efficacy in inhibiting the proliferation of EGFR-mutant cells. For example, in PC9GR4 cells (harboring an exon 19 deletion and T790M mutation) and H1975 cells (with L858R/T790M mutations), AZD9291 showed comparable inhibition efficiency to another novel inhibitor, CM93, with IC50 values in the low nanomolar range. biorxiv.org Specifically, the IC50 for AZD9291 was 12.03 nM in PC9GR4 cells and 4.8 nM in H1975 cells. biorxiv.org

Furthermore, AZD9291 has shown efficacy against glioblastoma (GBM) cell lines in a dose-responsive manner, inhibiting cell proliferation more efficiently than first-generation EGFR inhibitors. nih.gov

Interactive Data Table: Growth Inhibition (IC50) of AZD9291 in Various Cell Lines

Cell LineEGFR MutationAssay TypeIC50 (nM)Source
PC-9ex19delSytox Green13-54 nih.govaacrjournals.org
H3255L858RSytox Green13-54 nih.govaacrjournals.org
H1975L858R/T790MSytox Green<15 nih.govaacrjournals.org
PC-9VanRex19del/T790MSytox Green<15 nih.govaacrjournals.org
A431Wild-TypeSytox Green480-1865 nih.govaacrjournals.org
LOVOWild-TypeSytox Green480-1865 nih.govaacrjournals.org
PC9GR4del/T790MCell Proliferation12.03 biorxiv.org
H1975L858R/T790MCell Proliferation4.8 biorxiv.org

AZD9291 has been shown to induce apoptosis and modulate the cell cycle in cancer cells. In glioblastoma cells, treatment with AZD9291 led to cell cycle arrest at the G0/G1 phase. mdpi.com This was associated with a decrease in the number of cells in the S and G2/M phases, suggesting the drug acts by arresting the cell cycle at the G1/S checkpoint. mdpi.com This effect is thought to occur through the reduction of cyclin D1 expression and an increase in p21 expression. mdpi.com

In NSCLC cells, the combination of AZD9291 with radiation therapy was found to increase the rate of apoptosis. spandidos-publications.com While AZD9291 alone can induce apoptosis, its combination with other treatments can enhance this effect. embopress.org Studies have shown that while AZD9291 primarily induces both early and late apoptosis, other antibody-based treatments may induce senescence. embopress.org

AZD9291 effectively inhibits the phosphorylation of EGFR and its downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. nih.govselleckchem.com In various EGFR-mutant cell lines such as PC-9, H1975, and H3255, AZD9291 potently inhibited the phosphorylation of EGFR, AKT, and ERK. nih.gov This inhibition was observed to be more potent in mutant EGFR cells compared to wild-type cells. nih.govaacrjournals.org

For instance, in H1975 cells, a single dose of AZD9291 strongly inhibited the phosphorylation of EGFR, ERK, S6, and PRAS40. nih.govaacrjournals.org This inhibition of phospho-EGFR was sustained, consistent with the irreversible binding of AZD9291. aacrjournals.org Western blot analyses have consistently shown that AZD9291 reduces the levels of phosphorylated EGFR and downstream signaling proteins in a dose-dependent manner in sensitive cell lines. oncotarget.com

AZD9291 has demonstrated a unique profile by effectively inhibiting both EGFR-sensitizing mutations (exon 19 deletion and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR. nih.govaacrjournals.org

In cell lines with sensitizing mutations like PC-9 (exon 19 deletion) and H3255 (L858R), AZD9291 showed potent inhibition of EGFR phosphorylation with mean IC50 values ranging from 13 to 54 nM. nih.govaacrjournals.org Similarly, in cell lines with the T790M resistance mutation, such as H1975 (L858R/T790M) and PC-9VanR (exon 19 deletion/T790M), AZD9291 potently inhibited EGFR phosphorylation with a mean IC50 of less than 15 nM. nih.govaacrjournals.org In contrast, the IC50 values for inhibiting EGFR phosphorylation in wild-type cell lines were significantly higher, ranging from 480 to 1865 nM. nih.gov

This selectivity for mutant EGFR over wild-type is a key characteristic of AZD9291, distinguishing it from earlier generation EGFR TKIs. nih.gov

Analysis of Target Phosphorylation and Downstream Signaling in Cell Models

In Vivo Anti-tumor Activity in Preclinical Models

The in vivo efficacy of AZD9291 has been extensively studied in various preclinical models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

In subcutaneous xenograft models, AZD9291 has demonstrated significant, dose-dependent anti-tumor activity. nih.govresearchgate.net

PC-9 (exon 19 deletion): In mice bearing PC-9 xenografts, daily oral administration of AZD9291 induced significant tumor regression. nih.govresearchgate.net Chronic dosing led to complete and durable macroscopic responses, with no visible tumors after 40 daily doses in some studies. nih.govresearchgate.net

H1975 (L858R/T790M): AZD9291 also caused profound tumor regression in H1975 xenograft models, which are resistant to first-generation EGFR TKIs due to the T790M mutation. nih.govresearchgate.net Significant tumor shrinkage was observed, and long-term treatment resulted in sustained complete responses. nih.govresearchgate.net

H3255 (L858R): Similar potent anti-tumor activity was observed in H3255 xenograft models, further confirming the efficacy of AZD9291 against EGFR-sensitizing mutations. nih.govresearchgate.net

These in vivo studies consistently show that AZD9291 can induce profound and sustained tumor regression in models representing both EGFR TKI-sensitizing and T790M-resistant disease. nih.govtargetedonc.com

Transgenic Mouse Models of EGFR Mutant Lung Cancer

AZD9291 has demonstrated significant and sustained tumor regression in transgenic mouse models of lung cancer driven by EGFR mutations. nih.govaacrjournals.org These models, which utilize a tetracycline-inducible system, involve bitransgenic mice that develop lung adenocarcinomas with either the EGFRL858R mutation or the double mutation EGFRL858R+T790M. nih.gov

In studies with these transgenic models, once-daily oral administration of AZD9291 led to profound tumor shrinkage. researchgate.net For instance, treatment with AZD9291 resulted in significant regression of lung tumors in both EGFRm+ (PC9; 178% growth inhibition) and EGFRm+/T790M (H1975; 119% growth inhibition) tumor models after 14 days of dosing. researchgate.net Chronic long-term daily dosing led to complete and durable macroscopic responses in both PC-9 and H1975 xenografts. nih.gov Specifically, in PC-9 xenografts, no visible tumors were observed in 8 out of 8 tumors after 40 daily doses, a complete response that was sustained for 200 days. nih.gov In H1975 xenografts, the same regimen resulted in complete responses in 10 out of 12 tumors. nih.gov

Furthermore, even in models where resistance to AZD9291 eventually developed, combination therapies have shown promise. In transgenic mice with EGFRL858R+T790M tumors that progressed after chronic treatment with AZD9291, the addition of a MEK inhibitor, selumetinib (B1684332), resulted in profound tumor regression in 3 out of 6 animals. aacrjournals.orgnih.gov A similar response was observed in a transgenic model with an EGFRL858R tumor that had progressed on AZD9291 monotherapy. aacrjournals.orgnih.gov

Table 1: Efficacy of AZD9291 in Transgenic Mouse Models

Model Mutation Treatment Outcome Citation
C/L858R EGFRL858R AZD9291 Significant tumor regression nih.gov
C/L+T EGFRL858R+T790M AZD9291 Significant tumor regression nih.gov
PC-9 Xenograft ex19del AZD9291 (5 mg/kg/day) 178% growth inhibition after 14 days; Complete response after 40 days nih.govresearchgate.net
H1975 Xenograft L858R/T790M AZD9291 (5 mg/kg/day) 119% growth inhibition after 14 days; Complete response in 10/12 tumors nih.govresearchgate.net
EGFRL858R+T790M Transgenic (AZD9291 Resistant) L858R/T790M AZD9291 + Selumetinib Profound tumor regression in 3/6 animals aacrjournals.orgnih.gov
EGFRL858R Transgenic (AZD9291 Resistant) L858R AZD9291 + Selumetinib Tumor regression aacrjournals.orgnih.gov

Orthotopic Models (e.g., Glioblastoma, Leptomeningeal Carcinomatosis)

The efficacy of AZD9291 has also been evaluated in orthotopic models, which involve implanting tumor cells into their organ of origin, providing a more clinically relevant environment for studying cancer. spandidos-publications.com

Glioblastoma (GBM): In preclinical models of glioblastoma (GBM) expressing the EGFRvIII mutation, AZD9291, also known as osimertinib (B560133), has shown promise. oncotarget.comcornell.eduduke.edu It effectively inhibited the growth of the EGFRvIII+ GBM stem cell line D317, which has high levels of EGFRvIII expression, both in vitro and in heterotopic and orthotopic xenograft models. oncotarget.comcornell.eduduke.edu However, studies using patient-derived orthotopic xenograft (PDOX) models of GBM suggest that osimertinib has a limited impact on both 18F-FDG uptake and survival, which may be due to insufficient brain exposure required to robustly inhibit the specific EGFR alterations found in GBM. researchgate.netoup.com

Leptomeningeal Carcinomatosis (LMC): Preclinical studies have demonstrated the high efficacy of AZD9291 in a leptomeningeal carcinomatosis (LMC) model using EGFR-mutant lung cancer cells. eurekaselect.comoncotarget.com In an in vivo imaging model of LMC established with EGFR mutant lung cancer cells (PC-9/ffluc), treatment with AZD9291 significantly delayed the development of LMC. oncotarget.com Notably, a higher dose of AZD9291 was able to cause regression of LMC that was refractory to first and second-generation EGFR-TKIs. oncotarget.com These findings suggest the therapeutic potential of AZD9291 for patients with EGFR-mutant lung cancer who have developed central nervous system (CNS) metastases, including LMC. oncotarget.comclinicaltrials.gov

Table 2: Efficacy of AZD9291 in Orthotopic Models

Model Cancer Type Key Findings Citation
D317 Orthotopic Xenograft Glioblastoma (EGFRvIII+) Inhibited tumor growth oncotarget.comcornell.eduduke.edu
GBM PDOX Glioblastoma Limited impact on 18F-FDG uptake and survival researchgate.netoup.com
PC-9/ffluc LMC Model Leptomeningeal Carcinomatosis (EGFR mutant) Delayed development and regressed established LMC oncotarget.com

Biomarker Modulation in In Vivo Tumor Xenografts

In vivo studies using tumor xenografts have consistently shown that AZD9291 effectively modulates key biomarkers, confirming its on-target activity. nih.gov

Treatment with AZD9291 leads to a profound and dose-dependent inhibition of phosphorylated EGFR (p-EGFR) in various EGFR-mutant xenograft models, including those with the T790M resistance mutation. harvard.eduacs.org This inhibition of p-EGFR is sustained over time. acs.org For example, in H1975 (L858R/T790M) xenografts, a single dose of AZD9291 resulted in strong inhibition of phospho-EGFR. nih.govaacrjournals.org

Downstream signaling pathways are also significantly suppressed by AZD9291. The phosphorylation of key signaling molecules such as Akt (p-Akt) and ERK (p-ERK) is markedly decreased following treatment. harvard.eduspandidos-publications.comallenpress.com Studies have shown that AZD9291 inhibits p-Akt and p-ERK in both EGFRm+ and T790M xenograft models. harvard.edunih.gov In H1975 xenografts, AZD9291 treatment led to the inhibition of phospho-ERK, phospho-S6, and phospho-PRAS40. nih.govaacrjournals.org

This biomarker modulation is directly linked to the antitumor activity of AZD9291, as the inhibition of these signaling pathways leads to decreased cell proliferation and tumor growth. spandidos-publications.comresearchgate.net The combination of HQP8361 and AZD9291 has been shown to effectively inhibit the growth of HCC827/AR xenografts in nude mice. e-century.us Furthermore, biomarker analysis from clinical trials has corroborated these preclinical findings, showing a decrease in phospho-EGFR and downstream signaling in patient tumor samples. onclive.com

Table 3: Biomarker Modulation by AZD9291 in Xenograft Models

Xenograft Model Mutation Biomarker Effect Citation
H1975 L858R/T790M p-EGFR, p-ERK, p-S6, p-PRAS40 Strong inhibition nih.govaacrjournals.org
PC-9 ex19del p-EGFR Profound inhibition acs.org
EGFRm+ and T790M models Various p-EGFR, p-Akt, p-ERK Dose and time-dependent inhibition harvard.edu
PC-9-IR T790M (acquired) p-EGFR, p-Akt, p-ERK Remarkable decrease allenpress.com
H1975 L858R/T790M EGFR, p-EGFR Decreased levels nih.gov
LMC model (PC-9/ffluc) ex19del p-S6 Suppressed phosphorylation oncotarget.com
HCC827/AR - - Combination with HQP8361 effectively inhibited growth e-century.us

Mechanisms of Acquired Resistance to Azd9291 in Preclinical Models

EGFR-Dependent Resistance Mechanisms

EGFR-dependent resistance to AZD9291 involves the emergence of secondary mutations within the EGFR gene itself or alterations in the expression of the mutant EGFR protein. These changes effectively restore EGFR signaling despite the presence of the inhibitor.

Tertiary EGFR Mutations (e.g., C797S, L718Q)

The most frequently observed on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain. The C797S mutation, located in exon 20, is a well-documented driver of resistance to AZD9291. amegroups.orgnih.gov This mutation prevents the covalent binding of AZD9291 to the cysteine residue at position 797, thereby rendering the drug ineffective. amegroups.orgnih.gov In preclinical models, the EGFR-L858R/T790M/C797S and EGFR-exon 19 deletion/T790M/C797S mutations confer resistance to all irreversible EGFR tyrosine kinase inhibitors (TKIs), including AZD9291. amegroups.org The C797S mutation has been identified in approximately 40% of AZD9291-resistant T790M-positive tumors in some patient series. aacrjournals.org

Another tertiary mutation, L718Q, has also been identified as a mechanism of acquired resistance to AZD9291 in preclinical studies. aacrjournals.orgresearchgate.net The L718Q mutation was discovered in Ba/F3 cells engineered to express EGFR-sensitizing mutations with or without the T790M mutation and subsequently exposed to third-generation EGFR inhibitors. aacrjournals.org While C797S confers broad resistance, the impact of L718Q can be more context-dependent, with AZD9291 retaining some activity in certain genetic backgrounds. aacrjournals.org

Tertiary EGFR Mutation Effect on AZD9291 Binding Preclinical Models Reference
C797SPrevents covalent binding to Cys797Ba/F3 cells, patient-derived models amegroups.orgnih.govnih.gov
L718QConfers resistanceBa/F3 cells aacrjournals.orgresearchgate.net
L844VConfers resistance to some third-generation TKIs, but AZD9291 may retain activityBa/F3 cells aacrjournals.org

EGFR Tertiary Mutation Allele Status (Cis/Trans Configuration)

The allelic context of the T790M and C797S mutations is a critical determinant of sensitivity to different generations of EGFR TKIs. In preclinical models, when T790M and C797S are located on the same allele (in cis), the cells exhibit resistance to all generations of EGFR TKIs. dovepress.com However, if these mutations are on different alleles (in trans), the cells are resistant to third-generation TKIs but may respond to a combination of first- and third-generation EGFR inhibitors. dovepress.com This is because the clone with the T790M mutation remains sensitive to third-generation inhibitors, while the clone with the C797S mutation (without T790M) can be targeted by first-generation inhibitors. researchgate.net

Allelic Configuration Resistance Profile Therapeutic Implication in Preclinical Models Reference
T790M and C797S in cisResistant to all EGFR TKIsDevelopment of novel strategies needed dovepress.com
T790M and C797S in transResistant to third-generation TKIs aloneCombination of first- and third-generation TKIs may be effective dovepress.comresearchgate.net

EGFR Amplification

Amplification of the mutant EGFR allele is another mechanism of on-target resistance. This leads to an overabundance of the target protein, which can overcome the inhibitory effects of AZD9291 at standard concentrations. While less common than tertiary mutations, EGFR amplification has been observed in preclinical models of acquired resistance.

Loss of EGFR-Mutant Clones

In some instances, resistance to AZD9291 can occur through the loss of the original EGFR-mutant clone, including the T790M mutation. nih.gov This phenomenon suggests a clonal selection process where tumor cells that are not dependent on EGFR signaling survive and proliferate under the pressure of AZD9291 treatment. nih.gov This loss can be accompanied by the activation of alternative signaling pathways or even histological transformation of the tumor. nih.gov

EGFR-Independent Bypass Signaling Pathways

In addition to on-target alterations, resistance to AZD9291 can be driven by the activation of alternative signaling pathways that bypass the need for EGFR signaling. These bypass tracks provide the tumor cells with alternative routes for growth and survival.

MET Amplification/Activation

Amplification and subsequent hyperactivation of the MET proto-oncogene is a well-established mechanism of acquired resistance to both first- and third-generation EGFR inhibitors. researchgate.netnih.govnih.govresearchgate.net MET amplification leads to the activation of ERBB3 (HER3) and the downstream PI3K/AKT pathway, effectively circumventing the EGFR blockade. nih.gov Preclinical studies have demonstrated that cell lines with acquired resistance to AZD9291 can exhibit MET amplification. researchgate.netnih.gov Importantly, these MET-amplified resistant cells can be re-sensitized to EGFR inhibition when treated concurrently with a MET inhibitor. researchgate.net For example, the combination of AZD9291 and a MET inhibitor has been shown to overcome resistance in vitro and in vivo. researchgate.netresearchgate.net

Bypass Pathway Mechanism of Action Preclinical Evidence Therapeutic Strategy Reference
MET Amplification/ActivationActivation of ERBB3 and downstream PI3K/AKT signalingObserved in AZD9291-resistant cell linesCombination with a MET inhibitor researchgate.netnih.govresearchgate.net

HER2 Amplification/Activation

Amplification of the HER2 (ERBB2) gene, leading to the overactivation of the HER2 receptor tyrosine kinase, is a recognized mechanism of acquired resistance to EGFR TKIs, including AZD9291. nih.govoncotarget.com This bypass track allows cancer cells to maintain downstream signaling for survival and proliferation despite the inhibition of EGFR.

Preclinical data suggests that HER2 amplification can mediate acquired resistance to AZD9291. nih.govresearchgate.net In some instances, HER2 amplification can co-occur with other resistance mechanisms, such as the EGFR T790M mutation or MET amplification. oncotarget.com Studies have shown that in cell lines with acquired resistance to AZD9291, there is an increased dependence on HER2 signaling. oncotarget.com This suggests that targeting HER2 could be a potential therapeutic strategy to overcome AZD9291 resistance. For instance, preclinical evidence indicates that combining AZD9291 with anti-HER2 antibodies may prevent and overcome resistance. mdpi.com

Preclinical Model Finding Reference
EGFR-mutant NSCLC cellsHER2 amplification can mediate acquired resistance to AZD9291. nih.gov
T790M mutant patientsHER2 amplification was found in less than 10% of patients who progressed after AZD9291 treatment. oncotarget.com
Cell-line and patient-derived xenograft modelsCombining osimertinib (B560133) with an anti-HER2 antibody overcomes and prevents resistance. mdpi.com

PIK3CA Mutations

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), represent another bypass pathway that confers resistance to AZD9291. nih.gov These activating mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival, thereby circumventing the effects of EGFR inhibition.

In preclinical models, the introduction of activating PIK3KCA mutations has been shown to confer resistance to EGFR inhibitors. aacrjournals.org Clinically, PIK3CA mutations are observed in a subset of patients who develop resistance to third-generation EGFR TKIs. frontiersin.org These mutations can sometimes coexist with other resistance mechanisms. amegroups.org The presence of PIK3CA mutations suggests that dual targeting of both EGFR and the PI3K pathway may be a necessary strategy to overcome resistance in this context.

Preclinical Model Finding Reference
EGFR-mutant NSCLC cellsPIK3CA mutations are a known resistance mechanism to EGFR TKIs. nih.gov
Patient-derived samplesPIK3CA mutations (E542K, E545K) were identified in patients with acquired resistance to rociletinib (B611991) (a third-generation EGFR TKI). amegroups.org
In vitro studiesPIK3CA mutations are associated with resistance to AZD9291. oncotarget.com

RAS/MAPK Pathway Activation (e.g., KRAS, BRAF, MEK dependency)

Activation of the RAS/MAPK signaling pathway, independent of EGFR, is a frequent mechanism of acquired resistance to AZD9291. amegroups.orgnih.gov This can occur through various genetic alterations, including mutations in KRAS and BRAF, as well as amplification of MAPK1 (encoding MEK1). aacrjournals.orgamegroups.orgnih.gov These alterations lead to the reactivation of the downstream MEK-ERK signaling cascade, promoting cell proliferation and survival.

Preclinical studies have demonstrated that populations of EGFR-mutant cells with acquired resistance to AZD9291 often exhibit an increased dependence on RAS-MAPK signaling. aacrjournals.orgnih.govnih.gov This is supported by the detection of NRAS mutations (including the novel E63K mutation) and copy number gains of wild-type NRAS or KRAS in resistant cell lines. aacrjournals.orgnih.govnih.gov Importantly, the combination of AZD9291 with a MEK inhibitor, such as selumetinib (B1684332), has been shown to delay or prevent the emergence of resistance in vitro and cause tumor regression in AZD9291-resistant in vivo models. aacrjournals.orgnih.govnih.gov

Preclinical Model Finding Reference
PC9 and NCI-H1975 cellsAcquired resistance to AZD9291 is associated with increased dependence on RAS signaling. aacrjournals.orgnih.govnih.gov
PC9 AZD9291 resistant populationsAmplification of MAPK1 was observed. aacrjournals.org
EGFRm/T790M transgenic modelConcomitant dosing of AZD9291 with selumetinib caused regression of AZD9291-resistant tumors. aacrjournals.orgnih.gov
In vitro studiesThe combination of irreversible EGFR-TKIs with a MEK inhibitor could overcome or delay the emergence of acquired resistance. oncotarget.com

FGFR1 Amplification

Amplification of the fibroblast growth factor receptor 1 (FGFR1) gene and subsequent activation of its signaling pathway can also drive acquired resistance to AZD9291. nih.gov This bypass mechanism involves the activation of FGFR1 by its ligand, FGF2, in an autocrine fashion, leading to sustained downstream signaling. oncotarget.com

In a clinical case, focal FGFR1 amplification was identified in a tumor from an AZD9291-resistant patient, which was accompanied by the loss of the T790M mutation. amegroups.orgnih.gov Preclinical studies have corroborated this finding, showing that FGFR1 activation can mediate acquired resistance to AZD9291 in vitro. oncotarget.com Resistant cell lines with FGFR1 activation have demonstrated sensitivity to FGFR inhibitors. oncotarget.com Furthermore, AZD9291-resistant cells have been observed to have higher levels of FGFR1 expression, and inhibition of FGFR1 can restore sensitivity to AZD9291. nih.gov

Preclinical Model Finding Reference
AZD9291-resistant tumorFocal FGFR1 amplification was observed. nih.govnih.gov
Afatinib (B358) resistant PC-9 cellsFGFR1 was activated by its ligand FGF2 through an autocrine fashion. oncotarget.com
AZD9291 resistant HCC4006 cellsResistant cells were sensitive to FGFR inhibitors. oncotarget.com
AZD9291-resistant cellsShowed higher FGFR1 expression level compared with AZD9291-sensitive cells. nih.gov

AXL Overexpression

Overexpression of the AXL receptor tyrosine kinase is another established mechanism of acquired resistance to EGFR inhibitors, including AZD9291. aacrjournals.orgjci.org AXL signaling can promote resistance by activating downstream pathways such as PI3K/Akt and MAPK. jci.org

In preclinical models, upregulation of AXL has been frequently observed in cell lines with acquired resistance to both first-generation and third-generation EGFR TKIs. aacrjournals.orgmdpi.com Specifically, in AZD9291-resistant cell lines, AXL upregulation was a widespread event. aacrjournals.org Preclinical studies have also indicated that osimertinib treatment can lead to AXL activation. amegroups.org The inhibition of AXL, either through small molecule inhibitors or by genetic knockdown, has been shown to restore sensitivity to EGFR inhibitors in resistant cells. mdpi.comamegroups.org

Preclinical Model Finding Reference
PC9-derived resistant cell linesAXL overexpression was a common event related to gefitinib (B1684475)/erlotinib (B232) resistance. aacrjournals.org
AZD9291-resistant cell linesAXL upregulation was widespread. aacrjournals.org
Gefitinib-resistant cellsSilencing of Axl restored the effect of the compound. mdpi.com
PDX models and in vitro modelsDecreasing AXL expression restores osimertinib sensitivity. amegroups.org

IGF1R Activation

Activation of the insulin-like growth factor 1 receptor (IGF1R) pathway is a bypass mechanism that has been implicated in acquired resistance to all generations of EGFR TKIs, including AZD9291. mdpi.comoncotarget.com Activation of IGF1R can sustain both the PI3K/AKT and MAPK signaling pathways, thereby promoting cell survival and proliferation despite EGFR blockade. mdpi.com

Preclinical studies have demonstrated that aberrant activation of IGF1R can confer resistance to third-generation EGFR TKIs like WZ4002 and osimertinib. amegroups.orgoncotarget.comnih.gov This activation is sometimes associated with the loss of IGF binding protein-3 (IGFBP3). amegroups.orgnih.gov In osimertinib-resistant cell lines, increased phosphorylation of IGF1R has been observed, and silencing of IGF1R was able to restore sensitivity to the drug. nih.gov These findings suggest that co-targeting EGFR and IGF1R could be a viable strategy to overcome this form of resistance. mdpi.comoncotarget.com

Preclinical Model Finding Reference
WZ4002-resistant cell linesAberrant activation of IGF1R accompanied by loss of IGFBP3. amegroups.org
Osimertinib-resistant cells (PC9/T790M/AZDR and H1975/AZDR)Activation of IGF1R conferred acquired resistance to osimertinib. nih.gov
PC-9/GR/WR cellsIGF1R activation might be associated with acquired resistance to 3rd-generation EGFR-TKIs. oncotarget.com
EGFR-mutated NSCLC modelsBypass activation of IGF1R has been described as a mechanism of drug resistance. mdpi.com

Histological/Phenotypic Transformation

A significant mechanism of acquired resistance to AZD9291 involves the histological or phenotypic transformation of the tumor. nih.gov This can manifest as a change from NSCLC to other histological subtypes, most notably small cell lung cancer (SCLC), or as a phenotypic shift, such as the epithelial-to-mesenchymal transition (EMT). frontiersin.orgaacrjournals.org

In preclinical models of resistance to third-generation EGFR TKIs, the most commonly observed transformation is EMT. frontiersin.org This is characterized by changes in cell morphology and the expression of molecular markers, such as decreased E-cadherin and increased vimentin (B1176767). frontiersin.org While SCLC transformation is a recognized clinical resistance mechanism to AZD9291, it has not been reported in preclinical models to date. nih.govfrontiersin.org However, one clinical study reported a patient who developed SCLC transformation after treatment with AZD9291. nih.govnih.gov The transformed SCLC cells in this case still harbored the original EGFR mutation. nih.gov

Preclinical Model Finding Reference
Osimertinib-resistant cell linesFeatures of EMT, including decreased E-cadherin and increased vimentin expression, were reported. frontiersin.org
Patient with progression on AZD9291Transformation to small-cell carcinoma was observed. nih.gov
Clinical case reportA patient treated with AZD9291 experienced histological transformation to small cell lung cancer. nih.gov

Small Cell Lung Cancer Transformation

One of the identified mechanisms of acquired resistance to AZD9291 in preclinical and clinical settings is the histologic transformation of NSCLC into small cell lung cancer (SCLC). mdpi.com This transformation represents a fundamental change in the tumor's biology, shifting its dependence from EGFR signaling to neuroendocrine pathways characteristic of SCLC.

In preclinical studies and analyses of patient samples, SCLC transformation has been observed in a subset of cases with acquired resistance to EGFR TKIs, including AZD9291. oncotarget.comsci-hub.se This lineage change is often associated with the loss of function of key tumor suppressor genes, particularly RB1 and TP53. mdpi.comsci-hub.se For instance, in a cohort of patients who developed resistance to a third-generation TKI, SCLC transformation was accompanied by the loss of the RB1 protein. oncotarget.com The majority of these transformed cases also show a loss of the original T790M resistance mutation, suggesting that the tumor has evolved to a state where it no longer relies on this EGFR pathway alteration for survival. oncotarget.com This histologic shift necessitates a completely different therapeutic approach, as the transformed SCLC is no longer sensitive to EGFR inhibition. oncotarget.com

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process implicated in cancer progression, metastasis, and drug resistance. frontiersin.org In the context of AZD9291, EMT has been identified as a key non-mutational mechanism of acquired resistance in various preclinical models. aacrjournals.orgnih.gov During EMT, cancer cells lose their epithelial characteristics, such as cell-to-cell adhesion and polarity, and acquire mesenchymal features, including increased motility and invasiveness. nih.gov

Preclinical models of AZD9291-resistant cells have demonstrated classic hallmarks of EMT. nih.gov These include the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like vimentin and N-cadherin. frontiersin.orgnih.gov Studies have shown that NSCLC cells with acquired resistance to AZD9291 can exhibit these EMT features without any secondary mutations in the EGFR gene. frontiersin.orgresearchgate.net

The molecular drivers of EMT-mediated resistance are complex and involve the activation of various signaling pathways.

TGFβ2/SMAD2 Pathway : One preclinical model showed that the emergence of EMT resulted from an AZD9291-induced increase in transforming growth factor beta 2 (TGFβ2), which in turn activated the SMAD2 protein. nih.gov

NF-κB Pathway : The same study found that the resistant cells were highly dependent on the NF-κB signaling pathway for their survival. nih.gov Pharmacological or genetic inhibition of this pathway led to a cytotoxic effect in the resistant cells. nih.gov

AXL and ZEB1 : Activation of the AXL receptor tyrosine kinase has been observed in conjunction with EMT in resistant cell lines. oncotarget.comaacrjournals.org In AZD9291-resistant H1975 cells, the EMT phenotype was specifically linked to the upregulation of the transcription factor Zeb1, a key regulator of EMT. researchgate.net

These findings highlight that EMT confers resistance by activating bypass signaling pathways that allow cancer cells to survive and proliferate despite the potent inhibition of EGFR by AZD9291.

Development of Preclinical Models of Resistance

To investigate the mechanisms of acquired resistance and to test novel therapeutic strategies, researchers have developed various preclinical models. These models, primarily resistant cell lines and xenografts, are essential tools for recapitulating the clinical phenomenon of drug resistance in a controlled laboratory setting.

Establishment of AZD9291-Resistant Cell Lines (e.g., NCI-H1975/OSIR)

A common method for developing resistance models is the long-term exposure of sensitive cancer cell lines to escalating concentrations of a drug. A well-characterized example is the NCI-H1975/OSIR cell line, which was derived from the parental NCI-H1975 cell line (harboring EGFR L858R and T790M mutations). oncotarget.comnih.gov

The establishment of the NCI-H1975/OSIR line involved exposing the parental cells to gradually increasing concentrations of AZD9291 (osimertinib) over approximately six months. oncotarget.comnih.gov The resulting resistant cell line exhibited significant biological changes compared to its parent.

FeatureNCI-H1975 (Parental)NCI-H1975/OSIR (Resistant)Reference
AZD9291 IC₅₀ 0.03 µM4.77 µM oncotarget.com
Cell Proliferation NormalDecreased oncotarget.com
Cell Migration & Invasion BaselineIncreased oncotarget.com
EGFR Activation HighDecreased oncotarget.com
AKT/ERK Activation Inhibited by AZD9291Not significantly inhibited by AZD9291 oncotarget.comnih.gov
Cross-Resistance Sensitive to other TKIsResistant to gefitinib, erlotinib, afatinib, rociletinib nih.gov

This interactive table summarizes the key phenotypic and signaling differences between the parental NCI-H1975 cell line and its AZD9291-resistant derivative, NCI-H1975/OSIR.

These resistant cell lines are invaluable for studying the molecular switches, such as the loss of EGFR dependence and the activation of bypass pathways like ERK and AKT, that drive resistance. oncotarget.comnih.gov

Xenograft Models of Acquired Resistance

To study resistance in a more complex, in-vivo environment, researchers utilize xenograft models. These typically involve implanting human cancer cells into immunodeficient mice. AZD9291 has shown profound anti-tumor activity in xenograft models using sensitive cell lines like PC-9 and H1975. aacrjournals.orgnih.gov

Models of acquired resistance are often developed by treating mice bearing sensitive xenografts with AZD9291 until the tumors, after an initial regression, develop progressive disease. nih.gov For example, transgenic mice with EGFR-mutant lung tumors were treated chronically with AZD9291, leading to initial tumor shrinkage followed by eventual resistance and tumor regrowth. nih.gov

These resistant xenograft models serve several critical purposes:

Validation of In-Vitro Findings : They allow researchers to confirm that resistance mechanisms identified in cell culture, such as pathway reactivation, also occur in a living organism. nih.gov

Testing Combination Therapies : They are the standard preclinical platform for evaluating the efficacy of combining AZD9291 with other targeted agents to overcome or delay resistance. For instance, the combination of AZD9291 with a MEK inhibitor was shown to cause tumor regression in an AZD9291-resistant xenograft model where either drug alone was ineffective. nih.govnih.gov

Histological Analysis : They permit the study of complex resistance mechanisms like SCLC transformation that are difficult to model in cell culture alone. aacrjournals.org

Through the use of these sophisticated preclinical models, a deeper understanding of the multifaceted nature of AZD9291 resistance continues to emerge, paving the way for the development of next-generation therapeutic strategies.

Preclinical Strategies to Overcome Azd9291 Resistance

Combination Therapy Approaches

Acquired resistance to AZD9291 (osimertinib) has prompted extensive preclinical research into combination therapies designed to overcome or delay its onset. These strategies involve pairing AZD9291 with agents that target parallel or downstream signaling pathways, thereby counteracting the tumor's adaptive mechanisms.

With MEK Inhibitors (e.g., Selumetinib)

Activation of the RAS-MAPK pathway is a key mechanism of acquired resistance to EGFR inhibitors, including AZD9291. nih.govamegroups.org Preclinical studies have shown that this can occur through various genetic alterations, such as mutations in NRAS or amplifications of NRAS or KRAS. nih.govamegroups.org This increased dependence on RAS signaling suggests that combining AZD9291 with a MEK inhibitor, which acts downstream of RAS, could be an effective strategy.

In vitro experiments have demonstrated that combining AZD9291 with the MEK inhibitor selumetinib (B1684332) can prevent or delay the emergence of resistance. In PC-9 cells (EGFR exon 19 deletion), which developed resistance to AZD9291 alone after 34 days, no resistant cells were observed during the same period with the combination therapy. nih.govamegroups.org For NCI-H1975 cells (EGFR L858R/T790M), the combination significantly delayed the outgrowth of resistant cells compared to AZD9291 monotherapy. nih.govamegroups.org

In vivo studies using transgenic mouse models of EGFR-mutant lung cancer that had developed resistance to AZD9291 have shown significant tumor regression upon treatment with the AZD9291 and selumetinib combination. nih.govamegroups.org For instance, in mice with EGFRL858R+T790M-driven tumors that progressed after chronic AZD9291 treatment, the addition of selumetinib led to profound tumor regression. nih.govamegroups.org These preclinical findings provide a strong rationale for the clinical investigation of this combination to overcome or prevent AZD9291 resistance. amegroups.orgtandfonline.com

Table 1: Preclinical Efficacy of AZD9291 and Selumetinib Combination
Model SystemKey FindingReference
PC-9 Cell Line (EGFR ex19del)Combination prevented the emergence of resistant cells after 34 days of treatment. nih.govamegroups.org
NCI-H1975 Cell Line (EGFR L858R/T790M)Combination delayed the emergence of resistant cells compared to AZD9291 alone. nih.govamegroups.org
EGFRL858R+T790M Transgenic Mouse ModelCombination caused regression of tumors that had acquired resistance to AZD9291. nih.govtandfonline.com

With MET Inhibitors (e.g., AZD6094)

Amplification of the MET proto-oncogene is a well-documented bypass pathway that confers acquired resistance to EGFR TKIs, including AZD9291. mdpi.com MET amplification allows the cancer cells to circumvent EGFR blockade by activating downstream signaling pathways, such as PI3K-AKT, independently of EGFR. Preclinical data strongly suggest that the dual inhibition of both EGFR and MET is a viable therapeutic strategy to overcome this resistance mechanism. mdpi.comdovepress.com

The combination of AZD9291 with the selective MET inhibitor savolitinib (B612288) (AZD6094) has been investigated based on this preclinical rationale. dovepress.comcancerbiomed.orgnih.gov Studies have shown that in EGFR-mutant, MET-amplified cancer models, the combination of an EGFR TKI and a MET TKI can restore sensitivity and lead to tumor regression. mdpi.comnih.gov For example, in a preclinical model of acquired resistance to rociletinib (B611991) (a third-generation EGFR TKI) driven by MET amplification, the combination with the MET inhibitor crizotinib (B193316) restored drug sensitivity. mdpi.com Similar results were obtained with the combination of another third-generation EGFR TKI, EGF816, and the cMET inhibitor INC280. mdpi.com This body of preclinical evidence supported the clinical investigation of the AZD9291 and savolitinib combination in patients with MET-amplified, EGFR-mutant NSCLC who have progressed on prior EGFR TKI therapy. dovepress.comnih.gov

With HER2 Inhibitors

Amplification of HER2 (ERBB2) is another established bypass track mechanism that leads to acquired resistance to AZD9291. Similar to MET amplification, HER2 amplification allows tumor cells to maintain downstream signaling for proliferation and survival despite effective EGFR inhibition.

Preclinical studies in HER2 amplification-mediated osimertinib-resistant models have demonstrated renewed sensitivity when AZD9291 is combined with an anti-HER2 agent. cancerbiomed.org Specifically, the combination of osimertinib (B560133) with the antibody-drug conjugate trastuzumab emtansine (T-DM1) was shown to overcome this form of resistance in EGFR T790M-positive NSCLC cell lines. cancerbiomed.org Further preclinical research has explored the use of an oligoclonal antibody approach. A mixture of three monoclonal antibodies targeting EGFR, HER2 (trastuzumab), and HER3, when combined with sub-inhibitory doses of osimertinib, worked synergistically to eliminate tumors expressing the C797S resistance mutation in preclinical models. researchgate.net This suggests that simultaneously blocking multiple HER family receptors can be an effective strategy to counteract resistance.

With IGF1R Inhibitors

The insulin-like growth factor 1 receptor (IGF1R) signaling pathway has been identified as a potential mediator of acquired resistance to third-generation EGFR TKIs. mdpi.comdovepress.com Preclinical studies have shown that in some EGFR-mutant cell lines, resistance to the third-generation TKI WZ4002 was associated with aberrant activation of IGF1R, which drives downstream PI3K-AKT and MAPK signaling. dovepress.comcancernetwork.com This activation was sometimes accompanied by the loss of IGF binding protein-3 (IGFBP3). mdpi.com

Crucially, these preclinical models demonstrated that inhibiting the IGF1R pathway could restore sensitivity to the EGFR TKI. cancernetwork.com In resistant cell lines, both the down-regulation of IGF1R using shRNA and the pharmacologic inhibition of IGF1R activity using a small molecule inhibitor (AG-1024) or a monoclonal antibody (BI 836845) successfully resensitized the cells to WZ4002, both in vitro and in xenograft models. cancernetwork.com These findings suggest that for tumors that develop resistance to AZD9291 via IGF1R activation, a combination therapy involving an IGF1R inhibitor may be a viable strategy to overcome it. mdpi.comcancernetwork.com

Table 2: Preclinical Findings on Overcoming Resistance via IGF1R Inhibition
ModelResistance MechanismInterventionOutcomeReference
WZ4002-Resistant Cell LinesAberrant activation of IGF1R pathwayIGF1R shRNA knockdownRestored sensitivity to WZ4002 in vitro. cancernetwork.com
WZ4002-Resistant Cell LinesAberrant activation of IGF1R pathwayAG-1024 (IGF1R small molecule inhibitor)Restored sensitivity to WZ4002 in vitro. cancernetwork.com
WZ4002-Resistant XenograftAberrant activation of IGF1R pathwayBI 836845 (anti-IGF1/2 antibody) + WZ4002Overcame acquired resistance and induced apoptosis. cancernetwork.com

With Radiotherapy (Radiation Sensitization)

Radiotherapy is a standard treatment modality for lung cancer. aacrjournals.org Preclinical research has investigated the potential for AZD9291 to act as a radiosensitizer, thereby enhancing the efficacy of radiation in tumors harboring EGFR T790M mutations. The rationale is that by inhibiting EGFR-mediated survival and DNA repair pathways, AZD9291 could make cancer cells more vulnerable to radiation-induced damage.

Studies have confirmed this hypothesis in preclinical models. aacrjournals.org In vitro, the presence of AZD9291 significantly increased clonogenic cell death in response to radiation in PC-9-IR cells, which harbor the T790M resistance mutation. The mechanism for this sensitization involves the delay of DNA damage repair, as evidenced by suppressed radiation-induced γ-H2AX foci formation and reduced DNA-PKcs expression in the presence of AZD9291. The combination also led to increased apoptosis. In vivo, the combination of AZD9291 and radiation enhanced tumor growth inhibition in PC-9-IR xenograft models compared to either treatment alone. aacrjournals.org These findings suggest that combining AZD9291 with radiotherapy could be a potent therapeutic strategy for patients with T790M-positive NSCLC. aacrjournals.org

With Immunotherapeutics (e.g., Checkpoint Inhibitors)

The role of immunotherapy, particularly immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 axis, is well-established in many cancers. The preclinical rationale for combining AZD9291 with ICIs in EGFR-mutant NSCLC is based on evidence that EGFR signaling can modulate the tumor immune microenvironment. cancernetwork.com Activation of the EGFR pathway has been shown to upregulate the expression of PD-L1, contributing to an immunosuppressive environment that allows tumors to evade host immune attack. cancernetwork.com Therefore, inhibiting EGFR with AZD9291 could potentially reverse this immunosuppression and enhance the efficacy of checkpoint inhibitors.

Preclinical mouse models have been used to explore this combination. cancerbiomed.org An irAE (immune-related adverse event) mouse model was constructed using a combination of osimertinib with anti-PD-1 and anti-CTLA-4 antibodies, confirming the use of this combination strategy in a preclinical setting. cancerbiomed.org While much of the published data focuses on the clinical safety and efficacy from trials like the TATTON study (which combined osimertinib with the anti-PD-L1 antibody durvalumab), the initiation of such trials was based on the preclinical rationale that EGFR inhibition may synergize with immune checkpoint blockade. amegroups.orgdovepress.com

Combination with Other Targeted Agents (e.g., Navitoclax)

One approach to overcoming AZD9291 resistance is to combine it with other targeted agents that can address the bypass signaling pathways or apoptotic resistance mechanisms that emerge. A notable example is the combination with Navitoclax (ABT-263), an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.

Preclinical studies have demonstrated that the combination of AZD9291 and Navitoclax can have a synergistic effect in overcoming acquired resistance. nih.gov In an AZD9291-resistant non-small cell lung cancer (NSCLC) cell line, H1975/OSIR, a decrease in EGFR expression was observed as a resistance mechanism. oncotarget.com These resistant cells, however, showed increased sensitivity to Navitoclax, which induced apoptosis. oncotarget.com This suggests that for tumors that lose dependence on EGFR signaling, targeting the Bcl-2-mediated survival pathway could be an effective strategy. oncotarget.com In another preclinical model, the combination of AZD9291 with Bcl-2 inhibitors showed synergy in overcoming acquired resistance in the H1975AR cell line. nih.gov These findings have provided the rationale for clinical trials investigating the combination of AZD9291 and Navitoclax in patients with EGFR-positive, previously treated, advanced NSCLC. nih.govdovepress.com

Rational Design of Multi-Targeted Regimens

The development of resistance to AZD9291 is often multifactorial, involving various genetic and signaling pathway alterations. This complexity necessitates the rational design of multi-targeted regimens based on the specific mechanisms of resistance.

Preclinical models have shown that resistance can arise from the activation of bypass pathways, such as the RAS-MAPK pathway. amegroups.orgaacrjournals.org For instance, NRAS mutations and copy number gains in wild-type NRAS or KRAS have been identified in cell populations resistant to AZD9291. aacrjournals.orgoncotarget.com In such cases, combining AZD9291 with a MEK inhibitor like selumetinib has been shown to delay or prevent the emergence of resistance in vitro and cause tumor regression in vivo. aacrjournals.org

Another significant bypass pathway involves the MET receptor tyrosine kinase. MET amplification is a known mechanism of resistance to EGFR TKIs, including AZD9291. d-nb.infomdpi.com Preclinical studies have shown that combining a MET inhibitor with an EGFR TKI can overcome this resistance. d-nb.infomdpi.comx-mol.com For example, the combination of the MET inhibitor savolitinib with osimertinib has shown favorable outcomes in patients with MET-driven resistance. mdpi.com

The table below summarizes some of the rational combination strategies explored in preclinical studies to overcome AZD9291 resistance.

Combination Agent ClassTargetPreclinical Rationale
Bcl-2 Inhibitors Bcl-2 family proteinsOvercome apoptotic resistance, particularly in tumors with decreased EGFR dependence. oncotarget.com
MEK Inhibitors MEK1/2Inhibit the RAS-MAPK bypass signaling pathway. aacrjournals.org
MET Inhibitors METOvercome resistance driven by MET amplification. d-nb.infomdpi.com
Anti-EGFR Antibodies EGFRCan be combined with third-generation TKIs to potentially overcome certain resistance mechanisms. dovepress.com

Novel Inhibitor Development for Resistant Mutations

A primary on-target mechanism of resistance to AZD9291 is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation. amegroups.orgrsc.org This has spurred the development of novel inhibitors specifically designed to target these resistant mutations.

Development of Fourth-Generation EGFR TKIs Targeting C797S

The emergence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors like AZD9291, has highlighted the need for fourth-generation EGFR TKIs. amegroups.orgrsc.org These next-generation inhibitors are being developed to effectively target EGFR triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S). rsc.orgtandfonline.com

Several fourth-generation EGFR TKIs are in preclinical and early clinical development. For example, BDTX-1535 is an irreversible inhibitor that has shown the ability to overcome osimertinib resistance in preclinical models and has demonstrated activity in patients with C797S mutations. amegroups.orgamegroups.cn Another compound, TQB-3804, has shown potent inhibitory activity against EGFR with T790M/C797S mutations in both in vitro and in vivo models. amegroups.org BLU-945 is another fourth-generation TKI that specifically targets T790M/C797S co-mutations. amegroups.org

Irreversible vs. Reversible Inhibition Strategies

The strategy for targeting the C797S mutation has led to the exploration of both irreversible and reversible fourth-generation EGFR TKIs.

Irreversible Inhibitors: Some fourth-generation inhibitors, like BDTX-1535, maintain an irreversible binding mechanism. amegroups.orgamegroups.cn These compounds are designed to form a covalent bond with a different residue or to overcome the steric hindrance imposed by the C797S mutation.

Reversible (Non-covalent) Inhibitors: Since the C797S mutation directly impairs the covalent binding site for irreversible inhibitors, a significant focus has been on developing reversible, non-covalent inhibitors. nih.govbiomolther.orgrsc.org These inhibitors bind to the ATP-binding pocket through non-covalent interactions and are therefore not affected by the C797S mutation. nih.govbiomolther.org BBT-176 is an example of a reversible, ATP-competitive inhibitor designed to overcome C797S-mediated resistance. amegroups.org Similarly, OBX02-011 is a reversible fourth-generation EGFR-TKI that has demonstrated potent anticancer effects in preclinical models harboring the EGFR C797S mutation. researchgate.net Allosteric inhibitors, which bind to a site other than the ATP-binding pocket, represent another non-irreversible approach being investigated. nih.govbiomolther.org

The table below provides an overview of some fourth-generation EGFR TKIs in development.

CompoundInhibition StrategyTarget Mutations
BDTX-1535 IrreversibleCommon EGFR mutations, T790M, C797S, and other uncommon mutations. amegroups.orgamegroups.cn
TQB-3804 Not specifiedEGFR T790M/C797S, L858R/T790M/C797S. amegroups.org
BLU-945 Not specifiedT790M/C797S co-mutations. amegroups.org
BBT-176 Reversible (Non-covalent)Triple-mutant EGFR (including C797S). amegroups.org
OBX02-011 ReversibleEGFR C797S mutation. researchgate.net
EAI045 AllostericEGFR mutants, including those with C797S. nih.govbiomolther.org

Dual-Targeted Antibodies and Bispecific Antibodies

To address the complexity of resistance mechanisms, including the activation of parallel signaling pathways, dual-targeted and bispecific antibodies are being developed. These antibodies can simultaneously bind to two different targets, offering a multi-pronged attack. abcam.com

A key example is the development of bispecific antibodies targeting both EGFR and c-Met. aacrjournals.org Since MET amplification is a known resistance mechanism to EGFR TKIs, an antibody that can inhibit both receptors simultaneously holds great promise. aacrjournals.org JNJ-61186372 is a bispecific antibody that binds to both EGFR and c-Met, and has been shown to inhibit tumor growth by blocking ligand-induced activation and inducing receptor degradation. aacrjournals.org Preclinical studies have shown that the combination of JNJ-61186372 with a third-generation EGFR TKI like AZD9291 can lead to complete and durable tumor regression. aacrjournals.org Similarly, a bispecific antibody targeting EGFR and AXL has been shown to delay resistance to osimertinib in preclinical models. nih.gov

PROteolysis TArgeting Chimeras (PROTACs)

PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of inhibiting a target protein, induces its degradation. frontiersin.orgnih.gov A PROTAC is a heterobifunctional molecule with a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.org

PROTACs offer a potential strategy to overcome TKI resistance by eliminating the entire EGFR protein, including any mutations that confer resistance to inhibitors. tandfonline.com Preclinical studies have shown that EGFR-targeting PROTACs can effectively degrade both wild-type and mutant forms of EGFR. mdpi.com For instance, a gefitinib-based PROTAC was able to selectively reduce the levels of mutant EGFR in NSCLC cells. mdpi.com More advanced PROTACs have been developed that can induce the degradation of EGFR Del19 and EGFR L858R/T790M mutants. tandfonline.com The development of PROTACs that can effectively degrade EGFR in the presence of the C797S mutation is an active area of research. frontiersin.org Antibody-based PROTACs are also being explored as an alternative approach to target EGFR for degradation. mdpi.com

Nanoparticle-Based Drug Delivery Systems in Preclinical Contexts

The emergence of acquired resistance to AZD9291 (Osimertinib) has prompted the investigation of innovative preclinical strategies to enhance its therapeutic efficacy and durability. researchgate.net Among these, nanoparticle-based drug delivery systems represent a promising frontier, offering the potential to overcome key resistance mechanisms, improve drug bioavailability, and enable targeted co-delivery of synergistic agents. frontiersin.orgfrontiersin.org These advanced delivery platforms are engineered to exploit the unique characteristics of the tumor microenvironment, such as altered pH or elevated levels of reactive oxygen species (ROS), to achieve controlled drug release. frontiersin.orgnih.gov Preclinical research has focused on various nanocarrier formulations, including micelles, liposomes, and polymeric nanoparticles, to tackle the complexities of AZD9291 resistance. frontiersin.orgexplorationpub.com

Detailed Research Findings

Preclinical studies have demonstrated the utility of nanocarriers in overcoming resistance by facilitating the simultaneous delivery of AZD9291 with inhibitors of bypass signaling pathways. A significant challenge in combination therapy is synchronizing the pharmacokinetics of two distinct drugs; nanoparticles can address this by co-encapsulating the agents in a single delivery vehicle. nih.gov

One prominent preclinical strategy involves the co-delivery of AZD9291 and Selumetinib, a MEK inhibitor, to counteract resistance driven by the MAPK pathway. nih.govnih.gov In one such study, a novel nanoparticle system was developed using a conjugate of polyethylene (B3416737) glycol (PEG) and Selumetinib (PEG-S-SEL). researchgate.netnih.gov This amphiphilic conjugate self-assembles into micelle nanoparticles that serve as a carrier for AZD9291. nih.govnih.gov The system was engineered with a ROS-responsive linker, designed to release the drug payload specifically within the tumor microenvironment, which often has elevated ROS levels. nih.gov This dual-inhibition approach, targeting both EGFR and MEK, was shown to effectively induce apoptosis in AZD9291-resistant non-small cell lung cancer (NSCLC) cells and inhibit tumor growth in vivo. nih.govnih.gov

Table 1: Preclinical Nanoparticle System for Co-delivery of AZD9291 and Selumetinib

Feature Description Reference(s)
Nanoparticle Type Self-assembling micelle nih.gov, researchgate.net
Core Components AZD9291 (Osimertinib), Selumetinib (SEL) nih.gov, nih.gov
Carrier Structure Polyethylene glycol-Selumetinib (PEG-S-SEL) conjugate prodrug nih.gov
Release Mechanism Reactive Oxygen Species (ROS)-responsive linker nih.gov, nih.gov
Therapeutic Goal Overcome acquired resistance to AZD9291 nih.gov, researchgate.net
Mechanism of Action Simultaneous inhibition of EGFR and MEK pathways nih.gov, nih.gov
Preclinical Models AZD9291-resistant NSCLC cells and in vivo tumor models nih.gov

| Reported Outcome | Effective induction of apoptosis and inhibition of resistant tumors | nih.gov, nih.gov |

Another innovative approach utilizes pH-sensitive nanoparticles to deliver a combination of agents targeting alternative resistance pathways. frontiersin.org Research has pointed to the activation of FGFR1 signaling as a contributor to acquired resistance to EGFR tyrosine kinase inhibitors. frontiersin.org To address this, a shell-core nanoparticle system was designed to co-encapsulate the FGFR1 inhibitor PD173074 and the autophagy inhibitor chloroquine (B1663885) (CQ). frontiersin.org The rationale is that inhibiting autophagy can enhance the anti-cancer effects of the FGFR1 inhibitor. frontiersin.org These nanoparticles were formulated with calcium phosphate (B84403) (CaP), which confers pH-sensitivity. frontiersin.org This design facilitates responsive drug release in the acidic tumor microenvironment and aids in lysosomal escape, thereby increasing the intracellular concentration of the therapeutic agents. frontiersin.orgresearchgate.net

Table 2: pH-Responsive Nanoparticle System to Overcome AZD9291 Resistance

Feature Description Reference(s)
Nanoparticle Type pH-sensitive shell-core nanoparticle frontiersin.org, researchgate.net
Core Components FGFR1 inhibitor (PD173074), Autophagy inhibitor (Chloroquine/CQ) frontiersin.org
Carrier Structure Biomineralization with Calcium Phosphate (CaP) for pH sensitivity frontiersin.org
Release Mechanism Low pH-triggered release (acidic tumor microenvironment) frontiersin.org, researchgate.net
Therapeutic Goal Overcome AZD9291 resistance associated with FGFR1 signaling frontiersin.org
Mechanism of Action Combined inhibition of FGFR1 signaling and cellular autophagy frontiersin.org
Preclinical Models Non-small cell lung cancer (NSCLC) models with EGFR-TKI resistance frontiersin.org

| Reported Outcome | Designed to enhance drug concentration and overcome resistance | frontiersin.org |

These preclinical findings underscore the versatility of nanoparticle platforms. frontiersin.org By acting as effective delivery systems, they can help overcome multidrug resistance, enhance the solubility and stability of therapeutic agents, and achieve targeted delivery through mechanisms like the enhanced permeability and retention (EPR) effect. frontiersin.orgnih.govmdpi.com The ongoing development of such nanomedicines provides a promising avenue for future strategies to combat the clinical challenge of acquired resistance to AZD9291. frontiersin.orgnih.gov

Preclinical Pharmacological Characterization of Azd9291

In Vitro Enzyme Inhibition Kinetics and Binding

AZD9291 is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR. spandidos-publications.com Its mechanism involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain. spandidos-publications.comnih.gov This irreversible binding is a key feature that distinguishes it from first-generation, reversible TKIs.

In vitro studies have demonstrated the potent and selective inhibitory activity of AZD9291. In recombinant enzyme assays, AZD9291 exhibits apparent IC₅₀ values of 12 nM against the L858R sensitizing mutation and 1 nM against the L858R/T790M double mutant. spandidos-publications.comnih.gov The term "apparent" is used because for irreversible inhibitors, the IC₅₀ is time-dependent as the amount of active enzyme changes over time. spandidos-publications.comnih.gov Notably, the drug is significantly more potent against the T790M mutant than wild-type EGFR, demonstrating a selectivity of approximately 200-fold. spandidos-publications.comnih.gov

Cellular assays confirm this selectivity. AZD9291 potently inhibits EGFR phosphorylation in cell lines harboring sensitizing mutations, such as PC-9 (exon 19 deletion) and H3255 (L858R), with IC₅₀ values ranging from 13 to 54 nM. spandidos-publications.com It is also highly effective in cell lines with the T790M resistance mutation, like H1975 (L858R/T790M). spandidos-publications.comresearchgate.net In contrast, its activity against wild-type EGFR cell lines is substantially lower, with IC₅₀ values in the range of 480 nM to 1.8 µM. astrazeneca.ca

Table 1: In Vitro IC₅₀ of AZD9291 against EGFR Phosphorylation in Various Cell Lines

Cell Line EGFR Mutation Status Geometric Mean IC₅₀ (nM)
PC-9 Exon 19 deletion 13
H3255 L858R 54
H1975 L858R / T790M <25
LoVo Wild-Type >500

Data sourced from multiple preclinical studies. spandidos-publications.comresearchgate.net

Kinetic analyses reveal that AZD9291's selectivity is achieved through both enhanced binding affinity and increased reaction speed with mutant EGFR. Compared to wild-type EGFR, osimertinib (B560133) binds with approximately 17-fold greater tightness and reacts 3-fold faster with the L858R/T790M double mutant. This improved affinity is attributed to stronger hydrophobic interactions in the presence of the T790M mutation, which overcomes the increased ATP binding affinity often associated with this resistance mutation. dovepress.com

In Vivo Pharmacodynamics in Animal Models

The potent in vitro activity of AZD9291 translates into significant and sustained tumor regression in various preclinical in vivo models, including tumor xenografts and transgenic mouse models of non-small cell lung cancer (NSCLC).

Target Engagement in Tumor Xenografts

Studies in mouse xenograft models have confirmed the on-target activity of AZD9291. Following a single oral dose of 5 mg/kg in mice bearing H1975 (L858R/T790M) xenografts, a profound and sustained inhibition of EGFR phosphorylation was observed. nih.govaacrjournals.orgresearchgate.net Immunohistochemical analysis of tumor tissues showed significant reduction in phosphorylated EGFR (pEGFR) levels as early as one hour post-dose, with inhibition lasting for at least 30 hours. nih.govacs.org

This sustained target engagement leads to significant anti-tumor efficacy. In xenograft models using cell lines with either sensitizing mutations (PC-9, ex19del) or the T790M resistance mutation (H1975, L858R/T790M), daily oral administration of AZD9291 induced dose-dependent tumor regressions. nih.govaacrjournals.org Profound tumor shrinkage was observed at doses as low as 2.5 mg/kg per day. nih.gov Mathematical modeling integrating pharmacokinetic and pharmacodynamic data from these xenograft studies has been instrumental in predicting efficacious doses in humans. aacrjournals.orgaacrjournals.org The models confirmed that the extent and duration of pEGFR reduction are critical for achieving tumor volume reduction. aacrjournals.org

Modulation of Signaling Pathways in Preclinical Models

Inhibition of EGFR by AZD9291 effectively blocks its downstream signaling pathways, which are critical for tumor cell proliferation and survival. In both in vitro cell lines and in vivo animal models, AZD9291 has been shown to potently inhibit the phosphorylation of key downstream effectors, including AKT, ERK, and S6 ribosomal protein. spandidos-publications.comnih.govresearchgate.net

In H1975 tumor xenografts, a single dose of AZD9291 led to a marked decrease in the phosphorylation of ERK (Thr202/Tyr204) and S6 (Ser235/236). nih.govresearchgate.net Similarly, in transgenic mouse models engineered to develop lung tumors driven by EGFRL858R+T790M, treatment with AZD9291 resulted in profound inhibition of EGFR, AKT, and ERK phosphorylation within the tumor tissue. nih.govresearchgate.netaacrjournals.org This contrasts with the effects of earlier generation TKIs, which are less effective at inhibiting these pathways in T790M-positive models. The ability of AZD9291 to suppress these critical survival pathways underscores its potent anti-tumor activity in preclinical settings. spandidos-publications.comdovepress.com

Active Metabolites and Their Preclinical Activity (e.g., AZ7550)

In mouse plasma, the total exposure (AUC) levels of AZ7550 and AZ5104 were approximately 68% and 33%, respectively, compared to the parent AZD9291 compound. aacrjournals.org Both metabolites retain the irreversible binding mechanism of the parent drug. aacrjournals.org

Preclinical profiling demonstrated that both metabolites have inhibitory profiles similar to osimertinib. nih.gov AZ7550 was found to have a potency that is broadly similar to AZD9291. nih.govaacrjournals.org In contrast, the metabolite AZ5104 demonstrated greater potency than AZD9291 against mutant EGFR cell lines. aacrjournals.orgaacrjournals.org However, this increased potency came with a lower margin of selectivity against wild-type EGFR. aacrjournals.org The presence of these active metabolites is accounted for in pharmacokinetic/pharmacodynamic models to fully understand the in vivo efficacy observed with AZD9291 administration. aacrjournals.org

Future Directions in Azd9291 Research

Identification of Novel Preclinical Targets and Pathways

Despite the success of AZD9291, acquired resistance is inevitable, prompting a significant research effort to identify the underlying molecular mechanisms. mdpi.comamegroups.org These investigations have revealed a complex landscape of on-target and off-target alterations that drive resistance.

On-target resistance primarily involves the emergence of tertiary mutations in the EGFR gene, with the C797S mutation being the most frequently observed. mdpi.comtandfonline.com Other less common mutations, such as G724S, G719X, S768I, L861Q, G796, L718Q, and V843I have also been identified in preclinical and clinical settings. mdpi.comnih.govd-nb.info These mutations interfere with the covalent binding of AZD9291 to the EGFR protein. tandfonline.com

Off-target resistance mechanisms are more diverse and involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. mdpi.com Key pathways implicated in AZD9291 resistance include:

MET Amplification: Amplification of the MET gene is a common resistance mechanism, occurring in a significant percentage of patients who progress on AZD9291. mdpi.comtandfonline.comaacrjournals.org Preclinical studies have shown that combining AZD9291 with a MET inhibitor can overcome this resistance. mdpi.comnih.gov

HER2 and HER3 Upregulation: Increased activity of HER2 and HER3, other members of the EGFR family, can also drive resistance. mdpi.com

AXL Upregulation: The AXL receptor tyrosine kinase has been identified as a potential resistance mechanism, and preclinical models have shown that combining AZD9291 with an AXL inhibitor can suppress resistant cell growth. aacrjournals.org

MAPK Pathway Alterations: Mutations and amplifications in genes of the MAPK pathway, such as KRAS, NRAS, and BRAF (notably the V600E mutation), have been detected in AZD9291-resistant tumors. mdpi.comnih.govnih.gov

PI3K/AKT/mTOR Pathway: Alterations in this pathway, including PIK3CA mutations, can also contribute to resistance. nih.govnih.gov

Other Receptor Tyrosine Kinases (RTKs): Abnormalities in RTKs like FGFR1 and IGF1R have been implicated. mdpi.com

Cell Cycle Dysregulation: Alterations in cell cycle components, such as CDK4/6, can promote tumor survival. mdpi.com

Ongoing research continues to uncover novel resistance pathways. For instance, studies are exploring the role of metabolic plasticity, where tumor cells switch their energy production mechanisms to survive treatment. oncotarget.com Specifically, AZD9291 treatment can induce a dependency on mitochondrial oxidative phosphorylation (OxPhos), suggesting that combining AZD9291 with OxPhos inhibitors could delay or prevent resistance. oncotarget.com

Table 1: Key Preclinical Targets and Pathways in AZD9291 Resistance

Category Target/Pathway Description Potential Combination Strategy
On-Target EGFR C797S Mutation Tertiary mutation preventing covalent binding of AZD9291. mdpi.comtandfonline.com Next-generation EGFR inhibitors
Other EGFR Mutations (G724S, G796, etc.) Rare mutations that reduce binding efficacy. mdpi.com Alternative EGFR TKIs (e.g., afatinib (B358) for G724S) mdpi.com
Off-Target MET Amplification Activation of a bypass signaling pathway. mdpi.comtandfonline.comaacrjournals.org MET inhibitors (e.g., savolitinib (B612288), crizotinib) mdpi.comastrazeneca.comaacrjournals.org
HER2/HER3 Upregulation Activation of alternative ERBB family members. mdpi.com HER2-targeted therapies (e.g., trastuzumab emtansine) nih.gov
AXL Upregulation Activation of the AXL receptor tyrosine kinase. aacrjournals.org AXL inhibitors (e.g., cabozantinib) aacrjournals.org
MAPK Pathway (KRAS, NRAS, BRAF mutations) Activation of downstream signaling independent of EGFR. mdpi.comnih.govnih.gov MEK inhibitors (e.g., trametinib), BRAF inhibitors (e.g., encorafenib) nih.govnih.gov
PI3K/AKT/mTOR Pathway Activation of a key survival pathway. nih.govnih.gov PI3K inhibitors (e.g., buparlisib) nih.gov
Oxidative Phosphorylation (OxPhos) Metabolic adaptation to EGFR inhibition. oncotarget.com OxPhos inhibitors oncotarget.com

Development of Predictive and Prognostic Preclinical Biomarkers of Response and Resistance

A crucial area of future research is the development of robust biomarkers to predict which patients will respond to AZD9291 and to identify the emergence of resistance at an early stage.

The EGFR T790M mutation is the primary predictive biomarker for second-line AZD9291 therapy. nih.gov However, the sensitivity of detecting this mutation, particularly through liquid biopsies (circulating tumor DNA or ctDNA), can be suboptimal. nih.gov Therefore, improving the sensitivity and specificity of ctDNA-based tests for T790M and other resistance mutations is a key goal. nih.gov

Beyond the initial treatment decision, monitoring for the emergence of resistance biomarkers is critical. The EGFR C797S mutation is a well-established biomarker of acquired resistance. nih.govnih.gov The allelic context of C797S relative to the T790M mutation (in cis or trans) has important implications for subsequent treatment strategies.

Researchers are also investigating a wider range of potential biomarkers. For instance, in MET-amplified tumors, high levels of phospho-MET, rather than total c-MET expression, may be a more accurate predictor of response to combination therapy with a MET inhibitor. aacrjournals.org Similarly, high expression of Aurora kinase B has been correlated with AZD9291 resistance in preclinical models. aacrjournals.org

Immune-related biomarkers are also gaining attention. While EGFR-mutant lung cancers are often considered "cold" tumors with low immune cell infiltration, some studies suggest that immune profiling at the time of resistance could guide therapy. mdpi.com For example, tumors with high CD8+ T-cell infiltration and low numbers of FOXP3+ regulatory T cells may be more responsive to immunotherapy. mdpi.com Additionally, PD-L1 expression levels may influence outcomes, with higher expression potentially associated with shorter progression-free survival on AZD9291. mdpi.com

Innovative Preclinical Model Systems

To accelerate the discovery of resistance mechanisms and the development of new therapeutic strategies, more sophisticated preclinical models are being developed and utilized. These models aim to better recapitulate the complexity of human tumors.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are invaluable for studying resistance. nih.govnih.gov They have been used to identify novel resistance mutations like KRAS p.G12D and to test the efficacy of combination therapies in a more clinically relevant setting. nih.govamegroups.org PDX models have also been instrumental in studying the heterogeneity of resistance mechanisms, such as the spatial and temporal variations in MET pathway activation. aacrjournals.org

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures of patient tumor cells that can preserve the genetic and phenotypic characteristics of the original tumor. aacrjournals.org They offer a high-throughput platform for screening large libraries of drugs to identify effective combinations for overcoming resistance. aacrjournals.org For example, PDOs have been used to confirm the role of c-MET amplification and Aurora kinase B in AZD9291 resistance and to identify potential sensitizing agents. aacrjournals.orgfrontiersin.org Organoid models are also being developed to investigate the role of the tumor microenvironment in resistance, for instance, by co-culturing cancer cells with stromal cells like mesenchymal stem cells. biorxiv.org

CRISPR-Cas9 Engineered Cell Lines: The CRISPR-Cas9 gene-editing tool allows for the precise creation of cell lines with specific mutations, such as rare EGFR exon 20 insertions. crownbio.com These models are crucial for studying the activity of AZD9291 against less common mutations and for comparing its efficacy to other EGFR TKIs. crownbio.com

Exploration of New Therapeutic Combinations beyond Current Studies

To combat the diverse mechanisms of acquired resistance, a major focus of future research is the exploration of novel combination therapies. While several combinations are already in clinical trials, preclinical research is paving the way for new strategies.

Based on the identified resistance pathways, rational combinations are being investigated:

Targeting Bypass Pathways: Combining AZD9291 with inhibitors of MET, HER2, BRAF, MEK, and PI3K is a prominent strategy. nih.govnih.govastrazeneca.com For example, the combination of AZD9291 with the MET inhibitor savolitinib has shown promise in preclinical models of MET-amplified resistance. nih.gov Similarly, combining AZD9291 with the MEK inhibitor trametinib (B1684009) has been effective against NRAS-mutant resistant cells. nih.gov

Targeting Cell Cycle Regulators: Combining AZD9291 with CDK4/6 inhibitors is another area of investigation. nih.gov

Combining with Anti-Angiogenic Agents: Preclinical and early clinical data suggest that combining AZD9291 with angiogenesis inhibitors like bevacizumab may enhance its antitumor effect, potentially by improving the tumor immune microenvironment. nih.gov Anlotinib has also been shown to reverse AZD9291 resistance in preclinical models. amegroups.org

Combining with Immunotherapy: While initial trials combining AZD9291 with PD-1/PD-L1 inhibitors showed significant toxicity, research is ongoing to find safer and more effective ways to leverage the immune system. mdpi.comamegroups.orgclinicaltrials.gov This includes exploring novel immunomodulatory agents like IL-12, which has been shown in preclinical models to restore AZD9291 sensitivity by altering the tumor microenvironment. mdpi.comjcancer.org

Combining with Antibody-Drug Conjugates (ADCs): The combination of AZD9291 with ADCs targeting HER2 (like trastuzumab emtansine) or TROP2 (like datopotamab deruxtecan) is being explored for patients who develop resistance through amplification of these targets. nih.govastrazeneca.com

Table 2: Investigational Therapeutic Combinations with AZD9291

Combination Agent Class Specific Agent (Example) Rationale/Target
MET Inhibitor Savolitinib astrazeneca.com Overcoming MET amplification-mediated resistance. mdpi.comnih.gov
MEK Inhibitor Selumetinib (B1684332) clinicaltrials.gov, Trametinib nih.gov Overcoming resistance driven by MAPK pathway activation. nih.govaacrjournals.org
Anti-Angiogenic Bevacizumab nih.gov, Ramucirumab targetedonc.com Enhancing antitumor effect, potentially via TME modulation. nih.gov
Anti-PD-L1 Antibody Durvalumab amegroups.orgclinicaltrials.gov Attempting to leverage an immune response against the tumor. mdpi.comamegroups.org
Interleukin-12 (IL-12) N/A Modulating the immune microenvironment to restore drug sensitivity. jcancer.org
Antibody-Drug Conjugate (ADC) Datopotamab deruxtecan (B607063) astrazeneca.com Targeting resistance mechanisms like TROP2 expression. astrazeneca.com
SRC Inhibitor Saracatinib jove.com Targeting SRC activation as a resistance pathway. jove.com
PI3K Inhibitor Buparlisib nih.gov Overcoming resistance driven by the PI3K/AKT pathway. nih.gov

Understanding Tumor Microenvironment Interactions in Response and Resistance

There is a growing understanding that the tumor microenvironment (TME) plays a critical role in both the initial response to AZD9291 and the development of acquired resistance. nih.gov The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and blood vessels.

Studies have shown that AZD9291 can modulate the TME. For example, it can decrease the expression of PD-L1 on tumor blood vessels, which may enhance the efficacy of anti-angiogenic agents like bevacizumab. nih.gov However, resistance to AZD9291 is often associated with the development of an immunosuppressive TME. nih.gov This can be characterized by:

Decreased T-cell infiltration: A reduction in the number of cancer-fighting CD8+ T cells within the tumor. nih.gov

Increased M2 Macrophage Polarization: An increase in macrophages that suppress immune responses and promote tumor growth. nih.gov

Role of Cancer-Associated Fibroblasts (CAFs): CAFs can secrete factors like hepatocyte growth factor (HGF), the ligand for MET, which can drive resistance. mdpi.com

Tumor-derived exosomes, small vesicles released by cancer cells, are emerging as key mediators of the communication between tumor cells and the TME. nih.gov These exosomes can carry molecules that promote M2 macrophage polarization and create an immunosuppressive environment. nih.gov

Future research will focus on further dissecting these complex interactions. Understanding how AZD9291 and resistance mechanisms remodel the TME will be crucial for developing novel therapeutic strategies that target not only the cancer cells but also the supportive microenvironment that enables their survival and growth. jcancer.org

Q & A

What in vitro assays are recommended to evaluate AZD9291-345’s efficacy against EGFR mutations, and how should they be standardized?

Category: Basic
Methodological Answer:

  • Use cell viability assays (e.g., MTT or CellTiter-Glo) in EGFR-mutant (e.g., L858R, T790M) and wild-type cell lines to quantify IC₅₀ values. Include controls for off-target effects using isogenic cell systems .
  • Validate target inhibition via Western blotting for phosphorylated EGFR (pEGFR) and downstream markers (e.g., AKT, ERK). Normalize results to total protein and housekeeping genes .
  • Standardize protocols across replicates (≥3 biological repeats) and report inter-assay variability to ensure reproducibility .

How should researchers design experiments to investigate this compound’s activity against non-T790M resistance mechanisms (e.g., MET amplification, HER2 overexpression)?

Category: Advanced
Methodological Answer:

  • Employ multi-omics profiling (RNA sequencing, proteomics) of resistant tumor biopsies to identify alternative resistance pathways. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .
  • Use patient-derived xenograft (PDX) models with matched pre-/post-treatment samples to assess tumor regression and biomarker dynamics. Include cohorts treated with this compound + pathway-specific inhibitors (e.g., MET/HER2 inhibitors) .

What statistical approaches are optimal for analyzing clinical trial data on this compound’s progression-free survival (PFS) in heterogeneous patient populations?

Category: Basic
Methodological Answer:

  • Apply Kaplan-Meier analysis to estimate median PFS, stratified by EGFR mutation status (e.g., T790M-positive vs. negative). Use log-rank tests to compare survival curves .
  • Perform multivariate Cox regression to adjust for covariates (e.g., prior therapy lines, baseline tumor burden). Report hazard ratios (HRs) with 95% confidence intervals .
  • Address censoring and missing data via sensitivity analyses (e.g., multiple imputation) .

How can contradictory efficacy data for this compound across studies be systematically resolved?

Category: Advanced
Methodological Answer:

  • Conduct meta-analyses of pooled clinical data, adjusting for study design differences (e.g., dosing schedules, patient inclusion criteria). Use random-effects models to account for heterogeneity .
  • Perform centralized biomarker testing (e.g., ddPCR for T790M) to minimize inter-lab variability in mutation detection .
  • Explore Bayesian hierarchical models to quantify uncertainty in response rates and identify outliers .

What methods ensure reproducibility of this compound pharmacokinetic (PK) studies in preclinical models?

Category: Basic
Methodological Answer:

  • Use LC-MS/MS to quantify plasma and tissue drug concentrations. Validate assays per FDA guidelines (e.g., linearity range: 1–1000 ng/mL, precision ≤15%) .
  • Report PK parameters (Cmax, AUC, t₁/₂) in standardized units (e.g., µM·h) across species (mice, rats, non-human primates) .
  • Include vehicle controls and document animal husbandry conditions (e.g., fasting status, dosing time) to minimize variability .

How can researchers optimize dosing regimens for this compound to delay acquired resistance?

Category: Advanced
Methodological Answer:

  • Develop PK/PD models integrating tumor growth kinetics and resistance allele frequency. Use nonlinear mixed-effects modeling (NONMEM) to simulate dose-escalation scenarios .
  • Test pulsatile dosing strategies in vivo to prevent clonal expansion of resistant subpopulations. Monitor plasma drug levels via microsampling .
  • Combine with liquid biopsy (ctDNA monitoring) to dynamically adjust doses based on emerging resistance mutations .

What in vivo models best recapitulate this compound’s efficacy and toxicity profiles?

Category: Basic
Methodological Answer:

  • Use transgenic mice with lung-specific EGFR mutations (e.g., L858R/T790M) for efficacy studies. Measure tumor volume via micro-CT and correlate with histopathology .
  • For toxicity, conduct repeat-dose toxicity studies in rodents (28-day GLP-compliant). Assess organ weights, hematology, and histopathology (e.g., liver, skin rash sites) .
  • Compare results to cancer cell line-derived xenografts (CDX) for translational relevance .

How should researchers validate this compound’s selectivity against wild-type EGFR to minimize off-target toxicities?

Category: Advanced
Methodological Answer:

  • Perform kinase profiling (e.g., KINOMEscan) at 1 µM this compound to identify off-target hits. Prioritize kinases with ≥50% inhibition .
  • Use cryo-EM or X-ray crystallography to resolve this compound’s binding mode to WT vs. mutant EGFR. Compare binding affinities via surface plasmon resonance (SPR) .
  • Test primary human keratinocytes for apoptosis and cytokine release to predict clinical dermatological toxicity .

What strategies mitigate bias in retrospective analyses of this compound’s real-world efficacy?

Category: Advanced
Methodological Answer:

  • Apply propensity score matching to balance baseline characteristics between this compound-treated and control cohorts .
  • Use inverse probability weighting to adjust for missing data in electronic health records (EHRs) .
  • Validate findings via sensitivity analyses (e.g., E-value estimation) to quantify unmeasured confounding .

How can researchers integrate this compound into combination therapy trials while managing drug-drug interactions (DDIs)?

Category: Advanced
Methodological Answer:

  • Screen for CYP3A4/5-mediated DDIs using human liver microsomes . Adjust doses if this compound is a substrate/inhibitor .
  • Use mechanistic PK modeling to predict interaction magnitude (e.g., with CYP3A4 inducers like rifampin) .
  • Design phase Ib trials with staggered dosing and therapeutic drug monitoring (TDM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.